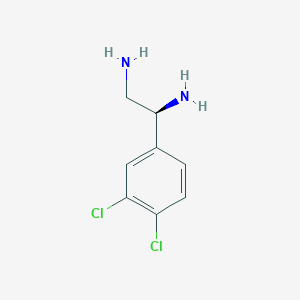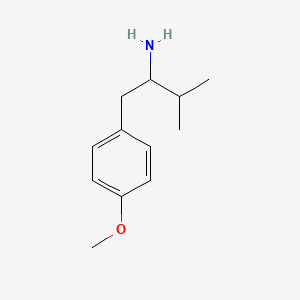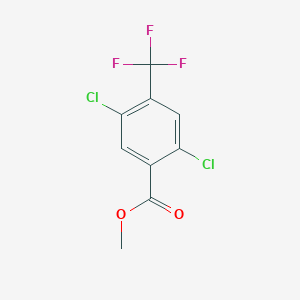
1-Amino-1-(4-chloro-2-fluorophenyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-1-(4-chloro-2-fluorophenyl)acetone is an organic compound with the molecular formula C9H9ClFNO and a molecular weight of 201.63 g/mol This compound is characterized by the presence of an amino group, a chloro group, and a fluoro group attached to a phenyl ring, along with an acetone moiety
Preparation Methods
The synthesis of 1-Amino-1-(4-chloro-2-fluorophenyl)acetone can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-2-fluoroacetophenone with ammonia or an amine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the specific reagents and desired yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1-Amino-1-(4-chloro-2-fluorophenyl)acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides.
Condensation: The amino group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-Amino-1-(4-chloro-2-fluorophenyl)acetone has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Amino-1-(4-chloro-2-fluorophenyl)acetone involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The specific pathways involved depend on the nature of the target and the context of its application. For example, in enzyme inhibition studies, the compound may act as a competitive or non-competitive inhibitor, altering the enzyme’s catalytic activity .
Comparison with Similar Compounds
1-Amino-1-(4-chloro-2-fluorophenyl)acetone can be compared with other similar compounds, such as:
1-Amino-1-(4-chlorophenyl)acetone: Lacks the fluoro group, which may affect its reactivity and biological activity.
1-Amino-1-(4-fluorophenyl)acetone: Lacks the chloro group, which may influence its chemical properties and applications.
1-Amino-1-(4-bromo-2-fluorophenyl)acetone: Contains a bromo group instead of a chloro group, potentially altering its reactivity and interactions with biological targets.
The presence of both chloro and fluoro groups in this compound makes it unique, providing a balance of electronic and steric effects that can enhance its versatility in various applications .
Properties
Molecular Formula |
C9H9ClFNO |
|---|---|
Molecular Weight |
201.62 g/mol |
IUPAC Name |
1-amino-1-(4-chloro-2-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H9ClFNO/c1-5(13)9(12)7-3-2-6(10)4-8(7)11/h2-4,9H,12H2,1H3 |
InChI Key |
CUVQYCXGZNIAAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=C(C=C1)Cl)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[(3,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B13043743.png)




![3-(Chloromethyl)-1-trityl-1H-pyrazolo[3,4-C]pyridine](/img/structure/B13043765.png)




